Biochemical Potency Positioning: BMS-202 Occupies an Intermediate Affinity Tier Among BMS-Series PD-L1 Inhibitors
In biochemical PD-1/PD-L1 interaction inhibition assays, BMS-202 demonstrates an IC50 of 18 nM [1]. This positions BMS-202 in an intermediate potency tier relative to its BMS-series analogs: BMS-1166 shows approximately 13-fold higher biochemical potency (IC50 = 1.4 nM), BMS-1 shows approximately 3-fold higher potency (IC50 = 6 nM), while BMS-1001 exhibits substantially lower potency (EC50 = 253 nM) . This intermediate affinity profile renders BMS-202 particularly suitable for applications where moderate PD-L1 engagement is desirable, such as combination therapy studies or mechanistic investigations where excessive target saturation may confound interpretation.
| Evidence Dimension | Biochemical PD-1/PD-L1 interaction inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | BMS-1166: IC50 = 1.4 nM; BMS-1: IC50 = 6 nM; BMS-1001: EC50 = 253 nM |
| Quantified Difference | BMS-1166 is 12.9-fold more potent; BMS-1 is 3-fold more potent; BMS-1001 is 14-fold less potent |
| Conditions | Homogeneous time-resolved fluorescence (HTRF)-based screening of PD-1/PD-L1 protein-protein interaction inhibition |
Why This Matters
The intermediate potency of BMS-202 enables dose-response studies with a broader dynamic range and reduces the risk of off-target effects at higher concentrations compared to ultra-potent analogs, making it preferable for mechanism-of-action studies requiring graded target engagement.
- [1] MedChemExpress. BMS-202 Datasheet: IC50 of 18 nM (PD-1/PD-L1). View Source
